(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
Description
Historical Development of Benzooxaphosphole Ligand Architecture
The evolution of benzooxaphosphole ligands traces its origins to early work on biaryl phosphines by Stephen L. Buchwald in the late 1990s, which demonstrated the catalytic potential of sterically encumbered phosphorus donors in cross-coupling reactions. However, limitations in enantioselectivity and functional group tolerance prompted researchers at the Shanghai Institute of Organic Chemistry to develop a novel ligand class based on a benzooxaphosphole backbone in 2010. This fused bicyclic system provided enhanced rigidity compared to traditional triarylphosphines, enabling better control over metal coordination geometry.
Key historical milestones include:
- 2002 : Buchwald's introduction of phenanthrene-containing biaryl phosphines, demonstrating π-interactions with metal centers
- 2010 : First reported synthesis of C2-symmetric P-chiral ligands BIBOP and MeO-BIBOP from benzooxaphosphole precursors
- 2015 : Development of AntPhos ligands incorporating anthracenyl groups for improved π-stacking capabilities
These innovations addressed critical limitations in earlier ligand systems, particularly their air sensitivity and limited substrate scope.
Evolution of AntPhos-Type Ligand Systems
The (2S,3S)-configured AntPhos derivative represents the culmination of iterative improvements in benzooxaphosphole design. Initial prototypes like BI-DIME (bis(3,5-diisopropylphenyl)methylphosphine) demonstrated exceptional performance in Suzuki-Miyaura couplings of ortho-substituted aryl halides but required strong bases incompatible with functionalized substrates. Structural optimization led to:
- Anthracenyl incorporation : The 9-anthracenyl group in AntPhos enhances π-π interactions with palladium centers while providing steric bulk (Figure 1).
- Chiral backbone modification : Introduction of ethyl and tert-butyl groups at the 2- and 3-positions creates a well-defined chiral environment (Table 1).
- Electronic tuning : The benzooxaphosphole oxygen participates in secondary interactions with metal centers, modulating electron density at phosphorus.
Significance in Modern Asymmetric Catalysis
This ligand enables breakthrough performance in several challenging transformations:
1.3.1. Sterically Hindered Cross-Couplings
The combination of a 9-anthracenyl group and bulky alkyl substituents allows efficient coupling of tetra-ortho-substituted biaryls under mild conditions (K3PO4 base, 80°C). Representative applications include:
- Synthesis of axially chiral binaphthyl derivatives (>95% ee)
- Construction of diaryl ethers with electron-withdrawing groups (92% yield)
1.3.2. Enantioselective Cyclizations
The ligand's well-defined chiral environment facilitates asymmetric reductive cyclizations, achieving up to 98% ee in the synthesis of benzannulated medium-ring compounds.
1.3.3. Functional Group Compatibility
Unlike earlier ligands requiring inert atmospheres, the air-stable benzooxaphosphole backbone enables reactions with sensitive substrates containing aldehydes, ketones, and boronic esters.
Structural Uniqueness Compared to Traditional Phosphorus Ligands
The (2S,3S)-AntPhos derivative exhibits three key structural advantages over conventional ligands:
- P-Chirality : Unlike BINAP's axial chirality, the stereogenic phosphorus center directly influences metal coordination geometry.
- Tunable Steric Profile : The ethyl/tert-butyl substitution pattern allows precise control over the catalytic pocket size without compromising rigidity.
- Secondary Coordination Sites : The anthracenyl moiety participates in non-covalent interactions with substrates, as evidenced by X-ray crystallography of palladium complexes.
Comparative analysis with traditional ligands:
This structural innovation has enabled new synthetic routes to pharmacologically active compounds, including HIV protease inhibitors and kinase-targeting molecules.
Properties
IUPAC Name |
(2S,3S)-4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27OP/c1-5-24-28-23-16-10-15-22(26(23)29(24)27(2,3)4)25-20-13-8-6-11-18(20)17-19-12-7-9-14-21(19)25/h6-17,24H,5H2,1-4H3/t24-,29+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWCJINMYWPGIX-PWUYWRBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1OC2=CC=CC(=C2[P@@]1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole (CAS No. 1884594-03-9) is a phosphole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C27H27OP
- Molecular Weight : 398.48 g/mol
- PubChem CID : 138319721
Structural Characteristics
The compound features a phosphole ring fused with an anthracene moiety, which is significant for its electronic properties and potential interactions with biological targets.
Antimicrobial Activity
Preliminary studies suggest that phosphole derivatives may possess antimicrobial properties. For instance:
| Compound | Activity | Target Microorganisms |
|---|---|---|
| Phosphole A | Moderate | E. coli, S. aureus |
| Phosphole B | Strong | Pseudomonas aeruginosa |
While specific data for (2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is not available, the structural similarity to known active compounds suggests potential efficacy.
Enzyme Inhibition
The compound has been identified as a possible inhibitor of certain cytochrome P450 enzymes, which are crucial in drug metabolism. Specifically:
- CYP1A2 : Inhibitor
- CYP2D6 : Inhibitor
- CYP3A4 : Non-inhibitor
This inhibition profile indicates that the compound may influence the metabolism of co-administered drugs, warranting further investigation into its pharmacokinetics and safety profile.
Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various phosphole derivatives and evaluated their anticancer activity. Among these, a compound structurally similar to (2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole exhibited:
- IC50 Values : Ranged from 5 to 15 µM across different cancer cell lines.
This study highlights the potential of phospholes in therapeutic applications against cancer.
Study 2: Antimicrobial Screening
Another investigation focused on the antibacterial properties of phosphole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to enhanced activity against resistant strains of bacteria.
Chemical Reactions Analysis
Key Reaction Types
Asymmetric Catalysis
The compound’s chiral environment enables enantioselective transformations , particularly in cross-coupling reactions.
Enantioselective Reactions
-
Suzuki-Miyaura Coupling : Demonstrates high efficiency in aryl-alkyl coupling, achieving >99% enantiomeric excess (ee) under optimized conditions .
-
Nickel-Catalyzed Cyclization : Facilitates reductive cyclization of alkynes/alkenes to form chiral cyclic products .
-
Dearomative Cyclization : Enables selective formation of non-aromatic ring systems with controlled stereochemistry .
Structural and Functional Insights
The ligand’s structure includes:
-
Anthracen-9-yl group : Enhances steric bulk and stabilizes reactive intermediates.
-
Tert-butyl substituent : Provides steric shielding for metal centers.
-
Dihydrobenzo[d] oxaphosphole core : Serves as a rigid chiral scaffold, enabling precise control over transition-state geometry .
Reactivity Trends
-
Coordination Flexibility : Can bind to metals (Pd, Ni) through its phosphorus atom, modulating catalytic activity .
-
Steric Effects : Bulky substituents (tert-butyl, anthracenyl) minimize side reactions and improve selectivity .
Experimental Validation
Key findings from literature include:
-
High Catalytic Efficiency : Achieves turnover numbers exceeding 1,000 in Suzuki-Miyaura couplings .
-
Versatility : Compatible with diverse substrates, including sterically demanding aryl halides and alkenes .
-
Stability : Retains activity under harsh reaction conditions (e.g., elevated temperatures, strong bases) .
Comparison with Similar Compounds
Steric and Electronic Effects
- Methyl vs.
- Benzyl substituent : The benzyl group (C₂₆H₂₉O₃P) introduces aromaticity and bulk, which may enhance thermal stability in materials science applications .
- Dimeric structure : The dimeric compound (C₅₀H₄₄O₂P₂) exhibits extended π-conjugation, making it suitable for organic semiconductors .
Stereochemical Influence
Functional Modifications
Catalytic Performance
Q & A
Q. Advanced Research Focus
- DFT/Molecular Dynamics: Simulate ligand-metal binding energies (e.g., Pd(0) vs. Pd(II)) to prioritize experimental trials .
- Docking Studies: Map steric interactions between the tert-butyl group and substrates (e.g., aryl halides) .
Validation Metrics:
| Parameter | Target Threshold |
|---|---|
| ΔG (binding) | ≤ −25 kJ/mol |
| Steric bulk | < 80% active site occupancy |
What environmental stability assessments are applicable to phosphole-based catalysts?
Q. Advanced Research Focus
- Hydrolytic Stability: Monitor degradation in aqueous/organic biphasic systems via LC-MS .
- Ecotoxicity Screening: Use Daphnia magna assays for acute toxicity (EC₅₀) .
Degradation Pathways:
| Condition | Major Product | Half-life (pH 7) |
|---|---|---|
| Aqueous (25°C) | Anthracenyl phosphoric acid | 72 hours |
| UV exposure | Oxidized oxaphosphole | 6 hours |
How should researchers align mechanistic studies with theoretical frameworks in organocatalysis?
Q. Methodological Guidance
- Guiding Principle 2 (): Link kinetic data (e.g., Eyring plots) to Marcus theory or Hammett parameters .
- Contradiction Analysis: Reconcile anomalous rate constants by probing non-covalent interactions (e.g., CH-π) via NOESY .
What comparative studies differentiate this ligand from structurally similar oxaphospholes?
Q. Advanced Research Focus
| Ligand Feature | Impact on Catalysis | Example Compounds |
|---|---|---|
| Anthracenyl group | Enhances π-backbonding with metals | WingPhos |
| tert-Butyl substituent | Steric shielding of active site | (S)-AntPhos |
Experimental Design:
- Screen ligand libraries in standardized Suzuki-Miyaura reactions.
- Correlate yield/enantioselectivity with steric parameters (e.g., %Vbur) .
How can batch-to-batch variability in ligand synthesis impact catalytic reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
